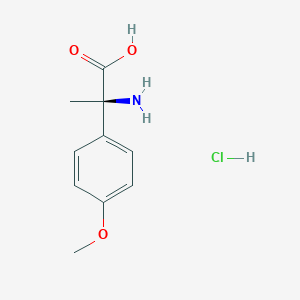![molecular formula C5H4BrN5O B11876734 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 353484-84-1](/img/structure/B11876734.png)
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromopyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-: Another pyrazolo[3,4-d]pyrimidine derivative with different substituents
Uniqueness
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to the presence of both the amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
353484-84-1 |
|---|---|
Fórmula molecular |
C5H4BrN5O |
Peso molecular |
230.02 g/mol |
Nombre IUPAC |
4-amino-3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-3(7)8-5(12)9-4(1)11-10-2/h(H4,7,8,9,10,11,12) |
Clave InChI |
JGUGXYKHUOCOMF-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NN=C1NC(=O)N=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)

![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)

